molecular formula C10H15Br2NOS B13814814 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol CAS No. 62673-59-0

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol

Cat. No.: B13814814
CAS No.: 62673-59-0
M. Wt: 357.11 g/mol
InChI Key: BWERHIASGOOKRE-UHFFFAOYSA-N
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Description

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and an ethanol group attached to a tert-butylamino group. This compound is used primarily in research and experimental applications .

Preparation Methods

The synthesis of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves several steps. One common method includes the reaction of 3,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve automated multi-step continuous flow reactors to optimize the process .

Chemical Reactions Analysis

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with various biological molecules, while the bromine atoms on the thiophene ring can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:

The presence of both the tert-butylamino group and the dibromo-thiophene ring in this compound makes it unique and valuable for a wide range of applications.

Properties

CAS No.

62673-59-0

Molecular Formula

C10H15Br2NOS

Molecular Weight

357.11 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3,5-dibromothiophen-2-yl)ethanol

InChI

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)9-6(11)4-8(12)15-9/h4,7,13-14H,5H2,1-3H3

InChI Key

BWERHIASGOOKRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(S1)Br)Br)O

Origin of Product

United States

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